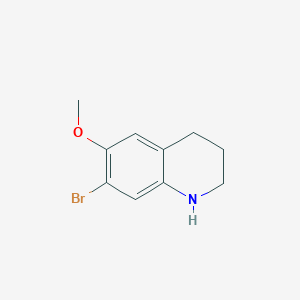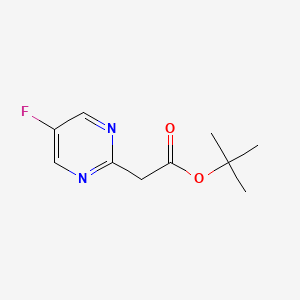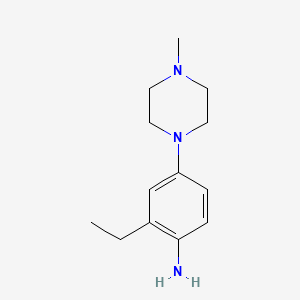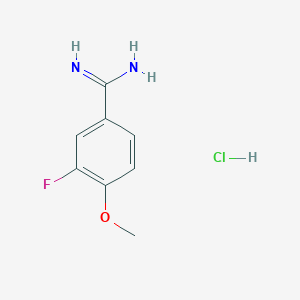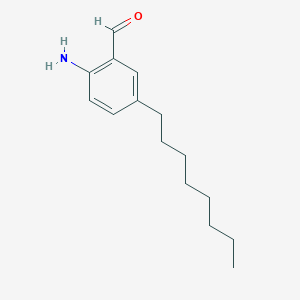
2-Amino-5-octylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-octylbenzaldehyde is an organic compound with the molecular formula C15H23NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 2-position and an octyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-octylbenzaldehyde typically involves the reduction of 2-nitro-5-octylbenzaldehyde. The process begins with the nitration of 5-octylbenzaldehyde to introduce the nitro group at the 2-position. This is followed by a reduction step, where the nitro group is converted to an amino group using reducing agents such as iron powder and hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-octylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic conditions with aldehydes or ketones to form imines.
Major Products Formed:
Oxidation: 2-Amino-5-octylbenzoic acid.
Reduction: 2-Amino-5-octylbenzyl alcohol.
Substitution: Schiff bases or imines.
Aplicaciones Científicas De Investigación
2-Amino-5-octylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-octylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, forming covalent bonds that modify the activity of enzymes and other proteins. These interactions can affect cellular pathways and processes, leading to specific biological effects .
Comparación Con Compuestos Similares
2-Amino-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an octyl group.
2-Amino-5-ethylbenzaldehyde: Contains an ethyl group at the 5-position.
2-Amino-5-phenylbenzaldehyde: Substituted with a phenyl group at the 5-position.
Uniqueness: 2-Amino-5-octylbenzaldehyde is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous .
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-amino-5-octylbenzaldehyde |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-10-15(16)14(11-13)12-17/h9-12H,2-8,16H2,1H3 |
Clave InChI |
WXZGUTFYNWGZPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




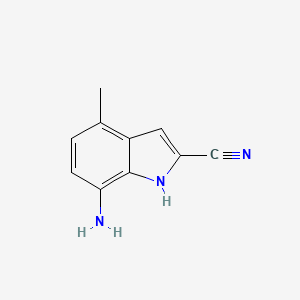
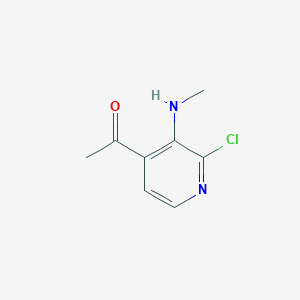
![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)
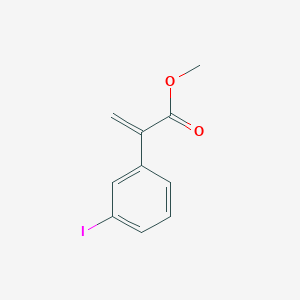


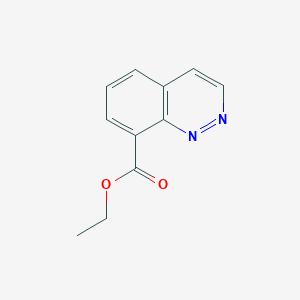
![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
